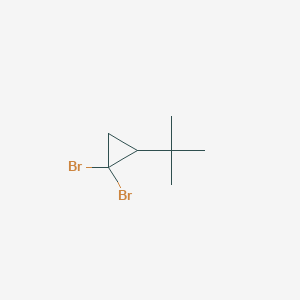
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- is a halogenated cyclopropane derivative. This compound is known for its unique structure, which includes a cyclopropane ring substituted with two bromine atoms and a tert-butyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction is typically carried out in a mixture of ethanol and methylene chloride .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial in scaling up the production process to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropane ring can react with electrophiles, leading to ring-opening reactions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Often performed under basic conditions, using reagents like sodium ethoxide in ethanol.
Addition Reactions: Conducted in the presence of electrophiles such as bromine or hydrogen halides.
Major Products Formed
Substitution Reactions: Formation of substituted cyclopropane derivatives.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of ring-opened products with new functional groups.
Applications De Recherche Scientifique
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropane, 1,1-dibromo-2,2-dimethyl-
- Cyclopropane, 1,1-dibromo-2-(1-methylpropyl)-
- Cyclopropane, 1,1-dibromo-2-(1-ethylpropyl)-
Uniqueness
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity. This structural feature distinguishes it from other similar compounds and affects its chemical behavior and applications .
Propriétés
Numéro CAS |
52730-96-8 |
|---|---|
Formule moléculaire |
C7H12Br2 |
Poids moléculaire |
255.98 g/mol |
Nom IUPAC |
1,1-dibromo-2-tert-butylcyclopropane |
InChI |
InChI=1S/C7H12Br2/c1-6(2,3)5-4-7(5,8)9/h5H,4H2,1-3H3 |
Clé InChI |
BTUFBMWYHXZBBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC1(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


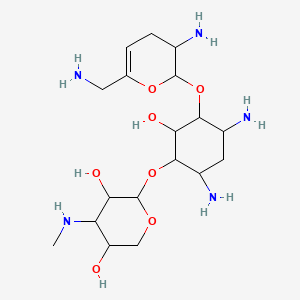
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
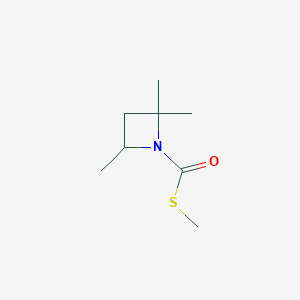
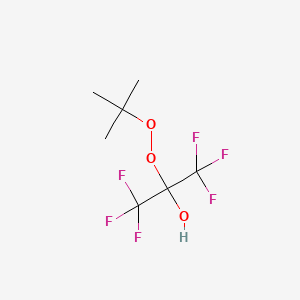
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
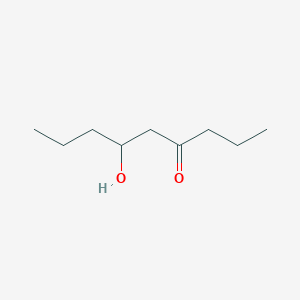
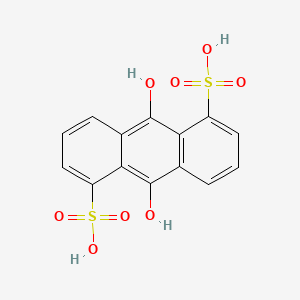
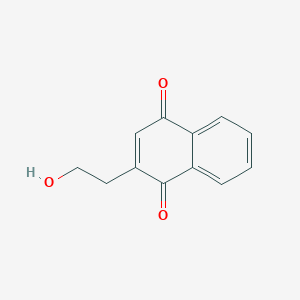
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
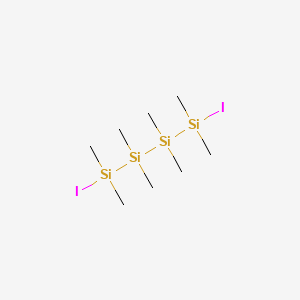
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
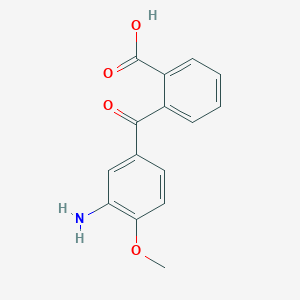
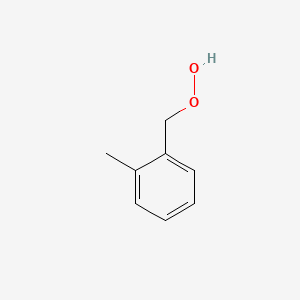
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
